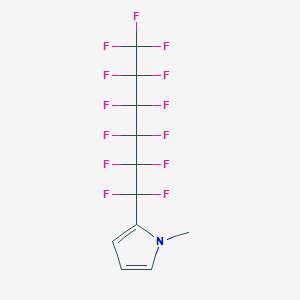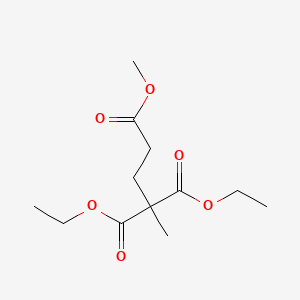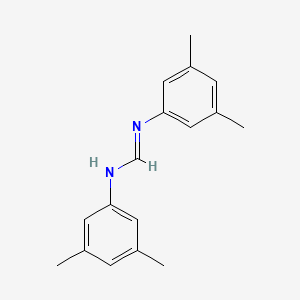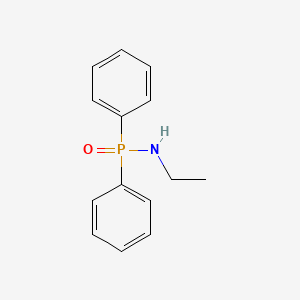
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- is a fluorinated pyrrole derivative. This compound is characterized by the presence of a tridecafluorohexyl group attached to the second position of the pyrrole ring, and a methyl group attached to the nitrogen atom. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with a tridecafluorohexyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the halide, resulting in the formation of the desired product.
Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired scale and purity of the product.
Analyse Chemischer Reaktionen
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of pyrrole oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorinated alkyl group can be replaced by other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution with alkyl halides can introduce new alkyl groups to the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways. This compound may be used in the design of fluorinated drugs or probes for imaging and diagnostic purposes.
Medicine: The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds. 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- may be explored for its potential therapeutic applications.
Industry: Fluorinated compounds are widely used in various industrial applications, including the production of specialty polymers, surfactants, and coatings. This compound’s unique properties make it suitable for such applications.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- involves its interaction with specific molecular targets and pathways. The presence of the fluorinated alkyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 1-methyl-2-(tridecafluorohexyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-methyl-2-(perfluorooctyl)-: This compound has a longer perfluorinated alkyl chain, which may result in different chemical and physical properties.
1H-Pyrrole, 1-methyl-2-(nonafluorobutyl)-: This compound has a shorter perfluorinated alkyl chain, which can affect its reactivity and applications.
1H-Pyrrole, 1-methyl-2-(pentafluoropropyl)-: The presence of fewer fluorine atoms may lead to different interactions with biological and chemical systems.
Eigenschaften
CAS-Nummer |
64435-67-2 |
|---|---|
Molekularformel |
C11H6F13N |
Molekulargewicht |
399.15 g/mol |
IUPAC-Name |
1-methyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrrole |
InChI |
InChI=1S/C11H6F13N/c1-25-4-2-3-5(25)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2-4H,1H3 |
InChI-Schlüssel |
CZWWAAJCRNYGSO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)


![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)




![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)

![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
